N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The primary mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine in the central nervous system, which is an important co-agonist of NMDA receptors. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide are related to its mechanism of action. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high affinity for GlyT1 and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies. The primary limitation of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for the research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of schizophrenia, depression, and cognitive disorders.
2. Optimization of the synthesis method to increase the yield and reduce the cost of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
3. Development of novel GlyT1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential therapeutic applications of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders.
5. Elucidation of the molecular mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its effects on synaptic plasticity and neuroprotection.
Conclusion:
In conclusion, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide) is a novel compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its primary mechanism of action is the inhibition of GlyT1, which increases the concentration of glycine in the synaptic cleft and enhances the activity of NMDA receptors. Future research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of novel therapies for these disorders.
Synthesemethoden
The synthesis of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylglycine to form N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide. The final step involves the reaction of N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide with methylsulfonyl chloride to form N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide).
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has been implicated in the treatment of schizophrenia, depression, and cognitive disorders.
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-9(12)5-4-6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQZVKHHCGJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.